molecular formula C12H15NO5 B5931251 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide

Cat. No.: B5931251
M. Wt: 253.25 g/mol
InChI Key: KKUAYEIVMGYKMW-WPRPVWTQSA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide is a complex organic compound featuring a furan ring and an oxolan ring

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-2-17-10-7-16-6-8(10)13-12(15)11(14)9-4-3-5-18-9/h3-5,8,10H,2,6-7H2,1H3,(H,13,15)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUAYEIVMGYKMW-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the oxolan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of the furan moiety to the oxolan ring, often through a condensation reaction.

    Formation of the oxoacetamide group: This is typically done by reacting the intermediate with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous flow synthesis: Where the entire synthesis is carried out in a single, continuous process, which can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxoacetamide group can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted derivatives.

Scientific Research Applications

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the oxoacetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-4-hydroxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide
  • N-[(3S,4R)-4-methoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide
  • N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(thiophen-2-yl)-2-oxoacetamide

Uniqueness

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(furan-2-yl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan and oxolan rings, along with the oxoacetamide group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

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